2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate
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Overview
Description
2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its high chemical stability and attenuated redox potential, making it an excellent alternative to transition-metal-based photocatalysts . This compound is widely used in various photoredox catalysis applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 2,7-difluoro-9-mesitylacridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industrial standards
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: Acts as a photocatalyst in oxidation reactions
Reduction: Facilitates reduction reactions under photoredox conditions
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Uses oxygen or other oxidizing agents under light irradiation
Reduction: Employs reducing agents like sodium borohydride or hydrogen gas
Substitution: Involves nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce various substituted acridinium derivatives .
Scientific Research Applications
2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:
Biology: Investigated for its potential in biological imaging and photodynamic therapy due to its photophysical properties.
Medicine: Explored for its use in drug development and as a photosensitizer in cancer treatment.
Industry: Applied in the development of new materials and environmental remediation processes.
Mechanism of Action
The mechanism by which 2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects involves photoredox catalysis. Upon light irradiation, the compound undergoes photoexcitation, generating reactive intermediates that facilitate various chemical transformations. The molecular targets and pathways involved include:
Single Electron Transfer (SET): The compound acts as an electron donor or acceptor, initiating SET processes.
Radical Formation: Generates radical species that participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 9-Mesityl-10-methylacridinium tetrafluoroborate
- 2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate
- 2,7-Dibromo-9-mesityl-10-methylacridinium tetrafluoroborate
Uniqueness
2,7-Difluoro-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is unique due to its:
- High Chemical Stability : More stable than many other acridinium-based photocatalysts.
- Attenuated Redox Potential : Offers a balanced redox potential, making it suitable for a wide range of photoredox reactions.
- Versatility : Applicable in various fields, from organic synthesis to biological applications .
Properties
IUPAC Name |
2,7-difluoro-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N.BF4/c1-13-9-14(2)22(15(3)10-13)23-18-11-16(24)5-7-20(18)26(4)21-8-6-17(25)12-19(21)23;2-1(3,4)5/h5-12H,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOHIZGPKZYYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)F)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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